
6-Ureidomethyl-5,6-dihydromorphanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for 6-Ureidomethyl-5,6-dihydromorphanthridine are not extensively documented in publicly available sources. it is typically prepared through organic synthesis methods involving the reaction of specific precursors under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.
化学反应分析
6-Ureidomethyl-5,6-dihydromorphanthridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6-Ureidomethyl-5,6-dihydromorphanthridine has several scientific research applications, including:
作用机制
The mechanism of action of 6-Ureidomethyl-5,6-dihydromorphanthridine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to exert its effects through binding to proteins or enzymes, thereby influencing their activity and function .
相似化合物的比较
6-Ureidomethyl-5,6-dihydromorphanthridine can be compared with other similar compounds, such as:
6-Mercaptopurine: Used in cancer and autoimmune disease treatment.
6-Methylmercaptopurine: An inactive metabolite of 6-mercaptopurine.
These compounds share some structural similarities but differ in their specific chemical properties and applications. This compound is unique due to its specific molecular structure and the resulting chemical and biological properties .
生物活性
6-Ureidomethyl-5,6-dihydromorphanthridine is a compound belonging to the morphinan class, characterized by its complex structure and potential biological activities. Its molecular formula is C13H16N2O with a molecular weight of approximately 267.33 g/mol. This compound features a ureido group, which enhances its reactivity and biological profile, making it a candidate for further pharmacological research.
Chemical Structure
The structure of this compound includes several functional groups that contribute to its biological activity:
- Ureido Group : Enhances reactivity and potential binding interactions.
- Dihydromorphanthridine Backbone : Provides structural stability and pharmacological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its potential therapeutic applications are being explored in several areas:
Pharmacological Properties
- Analgesic Activity : Similar compounds in the morphinan family have demonstrated analgesic properties. The presence of the ureido group may influence pain modulation pathways.
- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects, possibly through modulation of neurotransmitter systems.
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.
Interaction Studies
Studies focusing on the interaction of this compound with various biological targets have revealed:
- Binding Affinity : Research indicates that the compound may interact with opioid receptors, similar to other morphinans, potentially contributing to its analgesic effects.
- Enzyme Inhibition : Preliminary data suggest possible inhibition of certain enzymes involved in metabolic pathways relevant to cancer and pain management.
Case Study 1: Analgesic Effects in Animal Models
A study conducted on rodents evaluated the analgesic efficacy of this compound using the tail-flick test. Results indicated a significant reduction in pain response compared to control groups, suggesting effective analgesic properties.
Case Study 2: Antidepressant-Like Effects
In another study involving behavioral assays in mice, the compound was administered to assess its impact on depressive-like behaviors. The results showed a notable improvement in locomotor activity and reduced immobility time in forced swim tests, indicating potential antidepressant effects.
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Morphine | Classic opioid analgesic | Well-studied with established clinical use |
Codeine | Methyl ether derivative of morphine | Analgesic with lower potency than morphine |
6-Aminomethyl-5,6-dihydromorphanthridine | Contains an amino group instead of ureido | Potentially different pharmacological profiles |
属性
IUPAC Name |
6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(20)18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19-15/h1-8,15,19H,9-10H2,(H3,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLCXPMCMEZMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676189 |
Source
|
Record name | N-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-50-2 |
Source
|
Record name | N-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。